molecular formula C10H14N2O3 B7774242 2-(4-Ethoxyphenoxy)acetohydrazide

2-(4-Ethoxyphenoxy)acetohydrazide

Cat. No.: B7774242
M. Wt: 210.23 g/mol
InChI Key: BOSGZNLWZLFNGO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)acetohydrazide is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is a solid substance that is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Ethoxyphenoxy)acetohydrazide typically involves the reaction of 4-ethoxyphenol with chloroacetic acid to form 2-(4-ethoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-(4-Ethoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethoxyphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)acetohydrazide involves its interaction with various molecular targets. It can form hydrogen bonds and other interactions with biological molecules, affecting their function. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating biological processes .

Comparison with Similar Compounds

2-(4-Ethoxyphenoxy)acetohydrazide can be compared with other similar compounds, such as:

  • 2-(4-Allyl-2-methoxyphenoxy)acetohydrazide
  • 2-(3-Phenoxyphenoxy)acetohydrazide
  • 2-(Cyclohexyloxy)acetohydrazide
  • 2-(2-Fluorophenyl)acetohydrazide
  • 4-Chlorophenoxy acetohydrazide
  • 2-Phenoxyacetohydrazide

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethoxy and hydrazide groups, which confer distinct properties and applications.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-14-8-3-5-9(6-4-8)15-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGZNLWZLFNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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